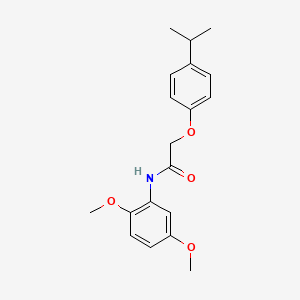

![molecular formula C10H5N7O2 B5526271 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, are recognized for their biological and chemical significance, with a wide range of applications in medicinal chemistry due to their various biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of 5-aminopyrazoles with β-diketones, β-ketoaldehydes, or other suitable reactants. Various methodologies, including one-pot multi-component reactions, have been developed to efficiently construct these compounds (Elattar & El‐Mekabaty, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Computational methods, such as density functional theory (DFT), provide insights into the geometry, vibrational frequencies, and electronic properties of these compounds (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in a variety of chemical reactions, such as nucleophilic additions, which allow for further functionalization and the synthesis of more complex heterocyclic systems. These reactions are often influenced by the presence of nitro groups and other substituents on the pyrazole and pyrimidine rings (Kurihara & Nasu, 1982).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the potential of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives in synthesizing a wide range of fused pyrimidines and other heterocyclic compounds. For example, reactions with 2-methylthiopyrimidines have led to the synthesis of new fused pyrimidines, showcasing the versatility of these compounds in creating novel structures with potential pharmaceutical applications (El-Reedy et al., 1989).

Antiviral and Antimicrobial Activities

Derivatives of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been evaluated for their antiviral and antimicrobial activities. For instance, certain pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting their potential as antiviral agents (Shamroukh et al., 2007). Moreover, the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines has demonstrated significant antibacterial effects against various pathogenic bacteria, suggesting their use as antibacterial agents (Beyzaei et al., 2017).

Antitumor and Cytotoxic Activities

The cytotoxic and antitumor activities of certain novel heterocycles incorporating the 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure have been explored. These studies have shown promising results, indicating the potential of these compounds in cancer research (Ramadan et al., 2019).

Radiolabeling for Tumor Imaging

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have also been utilized in the synthesis of radiolabeled compounds for tumor imaging using Positron Emission Tomography (PET). This research indicates the applicability of these derivatives in developing diagnostic tools for cancer detection (Xu et al., 2012).

Direcciones Futuras

The future directions for “6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its therapeutic potential, given its affinity to enzymes or receptors involved in critical biological processes . Additionally, the development of green synthetic methodologies and the design of solid-state emitters could be potential areas of research .

Propiedades

IUPAC Name |

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N7O2/c11-1-7-2-13-16-5-8(3-12-10(7)16)15-6-9(4-14-15)17(18)19/h2-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKSBOPIYHBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C#N)N3C=C(C=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)